2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile
CAS No.: 344280-48-4
Cat. No.: VC5116939
Molecular Formula: C17H14FNO2
Molecular Weight: 283.302
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 344280-48-4 |
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Molecular Formula | C17H14FNO2 |
Molecular Weight | 283.302 |
IUPAC Name | 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile |
Standard InChI | InChI=1S/C17H14FNO2/c1-21-16-4-2-3-13(9-16)17(20)10-14(11-19)12-5-7-15(18)8-6-12/h2-9,14H,10H2,1H3 |
Standard InChI Key | MQOVNIPNHHLRQI-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)CC(C#N)C2=CC=C(C=C2)F |
Introduction
2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile is an organic compound belonging to the class of nitriles, which are characterized by the presence of a cyano (-C≡N) functional group. This compound is notable for its structural complexity and potential applications in chemical synthesis and pharmaceutical research. Below, we provide a comprehensive analysis of its properties, synthesis, and potential applications.
Synthesis
3.1 General Synthetic Pathway
The synthesis of 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile typically involves:
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Aromatic Substitution Reactions: Introduction of fluorine and methoxy groups on benzene rings.
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Ketone Formation: Functionalization of the butane backbone with a ketone group.
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Nitrile Addition: Incorporation of the nitrile group through cyanation reactions.
3.2 Example Reaction Scheme
A common approach includes reacting substituted benzaldehydes with cyanoacetic acid derivatives under basic conditions, followed by cyclization and purification.
Applications
5.1 Pharmaceutical Potential
The structural features of this compound suggest potential biological activity, particularly as a scaffold for drug discovery:
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The fluorophenyl group enhances lipophilicity and metabolic stability.
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The methoxyphenyl group can interact with biological targets through hydrogen bonding or van der Waals forces.
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The nitrile group is often used in medicinal chemistry for bioisosteric replacements.
5.2 Chemical Intermediary
This compound may serve as an intermediate in synthesizing more complex molecules, including heterocyclic compounds or pharmaceuticals.
Analytical Data
6.1 Spectroscopic Characterization
To confirm its structure, the following techniques are typically employed:
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NMR (Nuclear Magnetic Resonance): Provides detailed information on the chemical environment of protons and carbons.
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IR (Infrared Spectroscopy): Identifies functional groups like nitriles (sharp absorption near ~2200 cm⁻¹).
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
6.2 Computational Data
Computational methods such as density functional theory (DFT) can predict molecular geometry, electronic distribution, and reactivity.
Safety Profile
7.2 Handling Guidelines
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Use gloves and safety goggles.
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Work in a well-ventilated area or fume hood.
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Store in a cool, dry place away from oxidizing agents.
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